5-Fluorobiphenyl-2-carboxamide
Overview
Description
5-Fluorobiphenyl-2-carboxamide is an aromatic amide compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a fluorine atom on the biphenyl structure, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
5-Fluorobiphenyl-2-carboxamide, also known as bixafen , is a pyrazole-carboxamide fungicide . It primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and thus, the survival of the organism .
Mode of Action
Bixafen inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the fungal cells are unable to maintain their metabolic processes, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by bixafen is the electron transport chain in the mitochondria of fungal cells . By inhibiting the function of respiratory complex II, bixafen disrupts the flow of electrons through this pathway. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a downstream effect of metabolic disruption and cell death .
Pharmacokinetics
The pharmacokinetic properties of bixafen are characterized by its low aqueous solubility and non-volatility . These properties influence its bioavailability and distribution in the environment .
Result of Action
The primary result of bixafen’s action is the death of fungal cells due to metabolic disruption . By inhibiting the function of respiratory complex II, bixafen causes a decrease in ATP production, leading to an inability of the fungal cells to maintain their metabolic processes . This results in the effective control of fungal diseases in crops .
Action Environment
The action of bixafen is influenced by environmental factors. Its environmental persistence allows it to remain active in the environment for extended periods . Its low aqueous solubility and non-volatility mean that it is less likely to be distributed widely in the environment through water or air . These properties can influence the efficacy and stability of bixafen in controlling fungal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobiphenyl-2-carboxamide typically involves the formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 3’,4’-dichloro-5-fluorobiphenyl-2-amine . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobiphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Scientific Research Applications
5-Fluorobiphenyl-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: A derivative with similar structural features and biological activities.
Uniqueness
5-Fluorobiphenyl-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDIIXKEALZMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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